IRAK inhibitor 3
IRAK inhibitor 3
IRAK inhibitor 3 is interleukin-1 receptor associated kinase inhibitor.
Brand Name:
Vulcanchem
CAS No.:
1012343-93-9
VCID:
VC0001457
InChI:
InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28)
SMILES:
COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC
Molecular Formula:
C21H21N5O4S
Molecular Weight:
439.5 g/mol
IRAK inhibitor 3
CAS No.: 1012343-93-9
Cat. No.: VC0001457
Molecular Formula: C21H21N5O4S
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | IRAK inhibitor 3 is interleukin-1 receptor associated kinase inhibitor. |
|---|---|
| CAS No. | 1012343-93-9 |
| Molecular Formula | C21H21N5O4S |
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | 4-[[[3-(3,4-dimethoxyphenyl)imidazo[1,2-b]pyridazin-6-yl]amino]methyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C21H21N5O4S/c1-29-18-8-5-15(11-19(18)30-2)17-13-24-21-10-9-20(25-26(17)21)23-12-14-3-6-16(7-4-14)31(22,27)28/h3-11,13H,12H2,1-2H3,(H,23,25)(H2,22,27,28) |
| Standard InChI Key | UPFVAHVWLNBVSG-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC |
| Canonical SMILES | COC1=C(C=C(C=C1)C2=CN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)S(=O)(=O)N)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator